Ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate
Overview
Description
Ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a phenyl ring substituted with a 2-methylpropoxy group, and an aminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate typically involves multiple steps. One common method starts with the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydroxylamine and sodium formate in refluxing formic acid to produce 4-hydroxy-3-nitrobenzonitrile. This intermediate is then treated with thioacetamide to yield the corresponding thiobenzamide. Cyclization of thiobenzamide with 2-chloroacetoacid ethyl ester affords 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester, which is subsequently alkylated with isobutyl bromide to provide the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as the reduction of inflammation or the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl ester group but lacking the complex phenyl and aminoacetate moieties.
Methyl butyrate: Another ester with a similar structure but different alkyl groups.
Phenoxy acetamide derivatives: Compounds with similar phenyl and acetamide groups, studied for their pharmacological activities.
Uniqueness
Ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-21-17(20)11-18-10-9-16(19)14-5-7-15(8-6-14)22-12-13(2)3/h5-8,13,18H,4,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTPXABBHJEEPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCC(=O)C1=CC=C(C=C1)OCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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